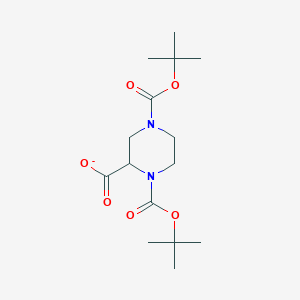
1,2,4-Piperazinetricarboxylic acid, 1,4-bis(1,1-dimethylethyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Piperazinetricarboxylic acid, 1,4-bis(1,1-dimethylethyl) ester is a chemical compound with the molecular formula C16H28N2O6. It is known for its unique structure, which includes a piperazine ring substituted with three carboxylic acid groups and two tert-butyl ester groups. This compound is used in various scientific research applications due to its interesting chemical properties.
準備方法
The synthesis of 1,2,4-Piperazinetricarboxylic acid, 1,4-bis(1,1-dimethylethyl) ester typically involves the reaction of piperazine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
化学反応の分析
1,2,4-Piperazinetricarboxylic acid, 1,4-bis(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
科学的研究の応用
1,2,4-Piperazinetricarboxylic acid, 1,4-bis(1,1-dimethylethyl) ester is used in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
作用機序
The mechanism of action of 1,2,4-Piperazinetricarboxylic acid, 1,4-bis(1,1-dimethylethyl) ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
類似化合物との比較
1,2,4-Piperazinetricarboxylic acid, 1,4-bis(1,1-dimethylethyl) ester can be compared with similar compounds such as:
- 1,4-Bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid
- 1,4-Bis(Boc)piperazine-2-carboxylic acid These compounds share similar structural features but may differ in their chemical reactivity and applications. The unique combination of three carboxylic acid groups and two tert-butyl ester groups in this compound makes it particularly versatile for various research purposes .
特性
分子式 |
C15H25N2O6- |
|---|---|
分子量 |
329.37 g/mol |
IUPAC名 |
1,4-bis[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate |
InChI |
InChI=1S/C15H26N2O6/c1-14(2,3)22-12(20)16-7-8-17(10(9-16)11(18)19)13(21)23-15(4,5)6/h10H,7-9H2,1-6H3,(H,18,19)/p-1 |
InChIキー |
IIZGWFQKLVCLLA-UHFFFAOYSA-M |
正規SMILES |
CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)[O-])C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


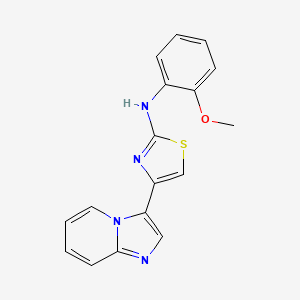
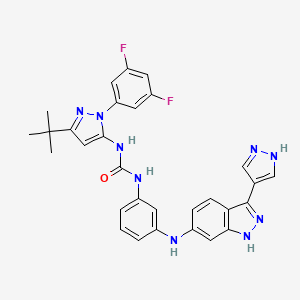
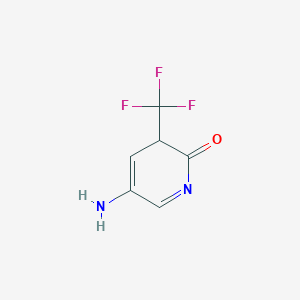
![3-[1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one](/img/structure/B15135544.png)
![(3S)-3-[[2-[5-[(4-methylpyridin-2-yl)amino]pentanoylamino]acetyl]amino]-3-(4-naphthalen-1-ylphenyl)propanoic acid](/img/structure/B15135552.png)
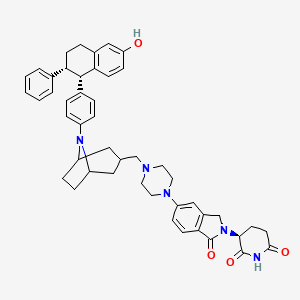
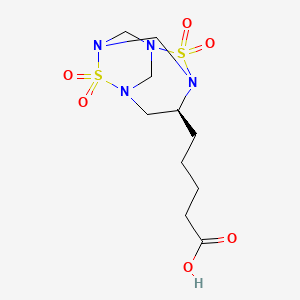
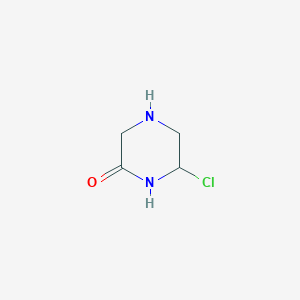
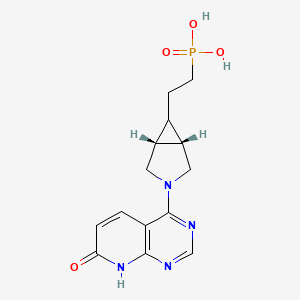
![2-[(4-Fluorophenyl)methoxy]pyrimidin-4-amine](/img/structure/B15135574.png)
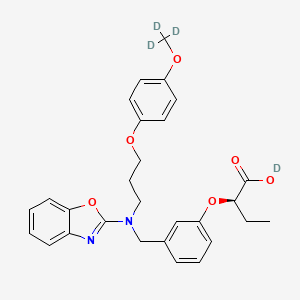
![ethyl 3-[2-(4-methoxyphenyl)ethyl]-2H-azirine-2-carboxylate](/img/structure/B15135588.png)
![1-[4-(4-Ethylpiperazin-1-yl)phenyl]-3-[6-(2-methoxyphenyl)-1,3-benzothiazol-2-yl]urea](/img/structure/B15135590.png)

